molecular formula C11H9BrO2 B8716718 1-(6-Bromo-2H-chromen-3-yl)ethan-1-one

1-(6-Bromo-2H-chromen-3-yl)ethan-1-one

Cat. No. B8716718
M. Wt: 253.09 g/mol
InChI Key: LZKLTUMWALWYNP-UHFFFAOYSA-N
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Patent
US05391569

Procedure details

A heterogeneous solution of 100 g (497 mmol) of 5-bromo-2-hydroxybenzaldehyde and 13.8 g (10 mmol) of potassium carbonate (previously finely ground and dried at 90° C.) in 220 ml of butan-2-one is brought to reflux. A solution of 35.31 g (i.e. 42 ml, 497 mmol) of but-3-en-2-one in 40 ml of butan-2-one is then added dropwise over a period of from 15 to 20 minutes. After 4 hours' refluxing, 13.8 g (10 mmol) of potassium carbonate are added. The mixture is refluxed for 16 hours. When the reaction mixture has returned to room temperature, the solid is separated off by filtration and then washed with 2×50 ml of butan-2-one. The filtrate is then concentrated and the residue is purified by chromatography over a silica column (eluant: methylene chloride/cyclohexane, 1:1). Recrystallisation from diisopropyl ether yields 73 g of a yellowish solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=O.C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18](=[O:21])[CH:19]=[CH2:20]>CC(=O)CC>[C:18]([C:19]1[CH2:20][O:10][C:5]2[C:6]([CH:7]=1)=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=2)(=[O:21])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours' refluxing
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
has returned to room temperature
CUSTOM
Type
CUSTOM
Details
the solid is separated off by filtration
WASH
Type
WASH
Details
washed with 2×50 ml of butan-2-one
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography over a silica column (eluant: methylene chloride/cyclohexane, 1:1)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1COC2=CC=C(C=C2C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.